

# physical and chemical properties of L-Alanyl-L-leucine

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## Compound of Interest

Compound Name: *L-Alanyl-L-leucine*

Cat. No.: *B1360096*

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## L-Alanyl-L-leucine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**L-Alanyl-L-leucine** is a dipeptide composed of the amino acids L-alanine and L-leucine. As a fundamental component of proteins and a product of protein metabolism, this dipeptide is of significant interest in various fields of biochemical and pharmaceutical research. Its constituent amino acid, L-leucine, is a branched-chain amino acid (BCAA) that plays a critical role as a signaling molecule in metabolic pathways, most notably in the activation of the mammalian target of rapamycin (mTOR) pathway, which is central to protein synthesis and cell growth. This technical guide provides a detailed overview of the physical and chemical properties of **L-Alanyl-L-leucine**, experimental protocols for its synthesis and analysis, and its role in biological signaling pathways.

### Physical and Chemical Properties

The physical and chemical properties of **L-Alanyl-L-leucine** are summarized in the tables below. While specific experimental data for the dipeptide's melting point and pKa values are not readily available in the literature, values for its constituent amino acids are provided for reference.

## General and Physical Properties

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>18</sub> N <sub>2</sub> O <sub>3</sub>	--INVALID-LINK--
Molecular Weight	202.25 g/mol	--INVALID-LINK--
Appearance	White to off-white solid/crystalline powder	MedChemExpress, CymitQuimica
Optical Rotation [ $\alpha$ ]	-12.8° (c=0.01g/mL in H <sub>2</sub> O at 20°C, 589nm)	MedChemExpress
Solubility	Soluble in water	MedChemExpress, CymitQuimica

## Chemical and Spectroscopic Properties

Property	Value	Source
IUPAC Name	(2S)-2-[[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid	--INVALID-LINK--
Canonical SMILES	C--INVALID-LINK-- <chem>C)C(=O)O"&gt;C@@HN</chem>	--INVALID-LINK--
InChI Key	RDIKFPRVLJLMER-BQBZGAKWSA-N	--INVALID-LINK--
LogP	-2.8 (Computed)	--INVALID-LINK--
Purity (HPLC)	98.15%	MedChemExpress
<sup>1</sup> H NMR Spectrum	Consistent with structure	MedChemExpress
Mass Spectrometry	Consistent with structure	MedChemExpress

## Properties of Constituent Amino Acids

Amino Acid	Molecular Weight (g/mol)	Melting Point (°C)	pKa (α-carboxyl)	pKa (α-amino)	pI
L-Alanine	89.09	314.5	2.34	9.69	6.00
L-Leucine	131.17	293	2.36	9.60	5.98

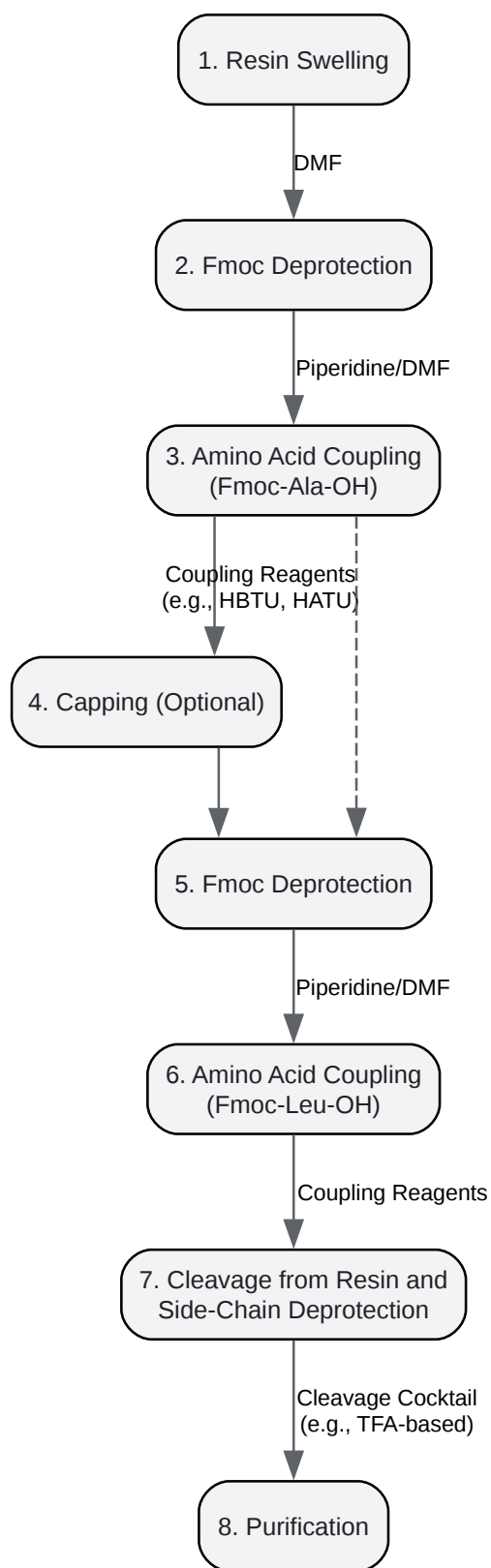
## Experimental Protocols

The following sections detail representative methodologies for the synthesis, purification, and analysis of dipeptides like **L-Alanyl-L-leucine**.

### Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. The following is a generalized protocol based on the widely used Fmoc/tBu strategy.

Workflow for Solid-Phase Peptide Synthesis



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Caption: A generalized workflow for the solid-phase synthesis of a dipeptide.

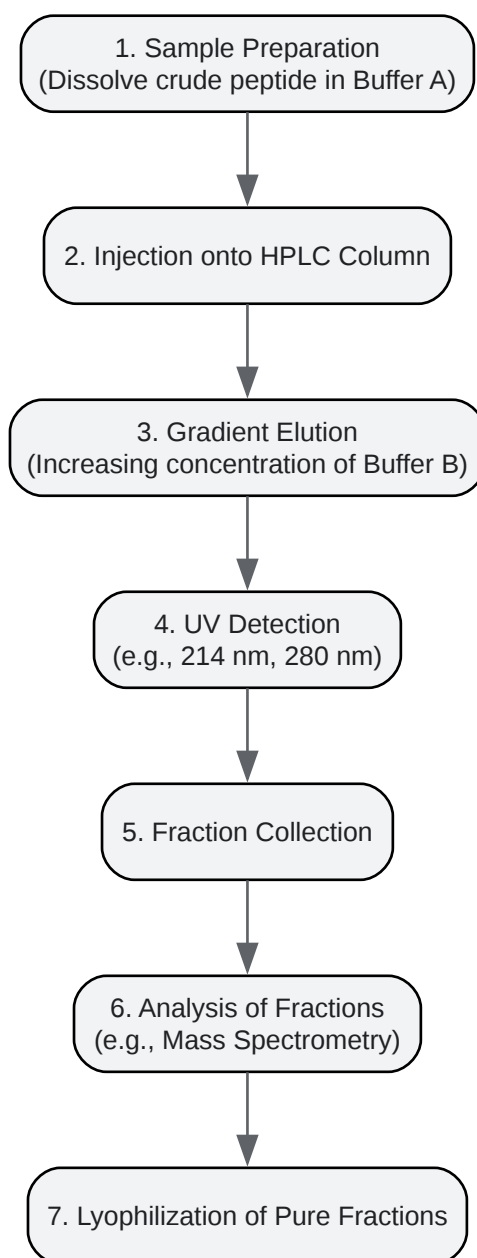
### Detailed Methodology:

- **Resin Preparation:** Start with a suitable solid support, such as a 2-chlorotrityl chloride resin for a C-terminal carboxylic acid. Swell the resin in a solvent like N,N-dimethylformamide (DMF).
- **First Amino Acid Coupling:** Attach the first C-terminal protected amino acid (Fmoc-L-Leucine-OH) to the resin. This is typically done in the presence of a base such as diisopropylethylamine (DIPEA).
- **Capping:** To prevent the formation of deletion sequences, any unreacted sites on the resin can be "capped" by acetylation using acetic anhydride.
- **Fmoc Deprotection:** Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound leucine using a solution of piperidine in DMF.
- **Second Amino Acid Coupling:** Couple the next protected amino acid (Fmoc-L-Alanine-OH) to the deprotected N-terminus of the resin-bound leucine. This coupling is facilitated by activating agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
- **Final Fmoc Deprotection:** Remove the Fmoc group from the N-terminal alanine.
- **Cleavage and Deprotection:** Cleave the completed dipeptide from the resin and remove any side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.
- **Precipitation and Washing:** Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether to remove scavengers and byproducts.

## Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for the purification of peptides based on their hydrophobicity.

### Workflow for RP-HPLC Purification



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Caption: A standard workflow for the purification of peptides using RP-HPLC.

Detailed Methodology:

- Column: A C18 reversed-phase column is commonly used for peptide purification.
- Mobile Phases:

- Buffer A: 0.1% TFA in water.
- Buffer B: 0.1% TFA in acetonitrile.
- Sample Preparation: Dissolve the crude peptide in a small volume of Buffer A.
- Gradient Elution: Inject the sample onto the equilibrated column. Elute the peptide using a linear gradient of increasing Buffer B concentration. A typical gradient might be from 5% to 60% Buffer B over 30 minutes.
- Detection: Monitor the elution of the peptide by UV absorbance, typically at 214 nm (for the peptide bond) and 280 nm (for aromatic residues, though not present in **L-Alanyl-L-leucine**).
- Fraction Collection: Collect fractions corresponding to the major peptide peak.
- Analysis: Analyze the collected fractions using mass spectrometry to confirm the identity and purity of the peptide.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

## Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and stereochemistry of the synthesized peptide.

Detailed Methodology:

- Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent, such as deuterium oxide ( $D_2O$ ) or a mixture of  $H_2O/D_2O$ .
- Data Acquisition: Acquire one-dimensional (1D)  $^1H$  NMR and two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), on a high-field NMR spectrometer (e.g., 500 MHz or higher).
- Spectral Analysis:

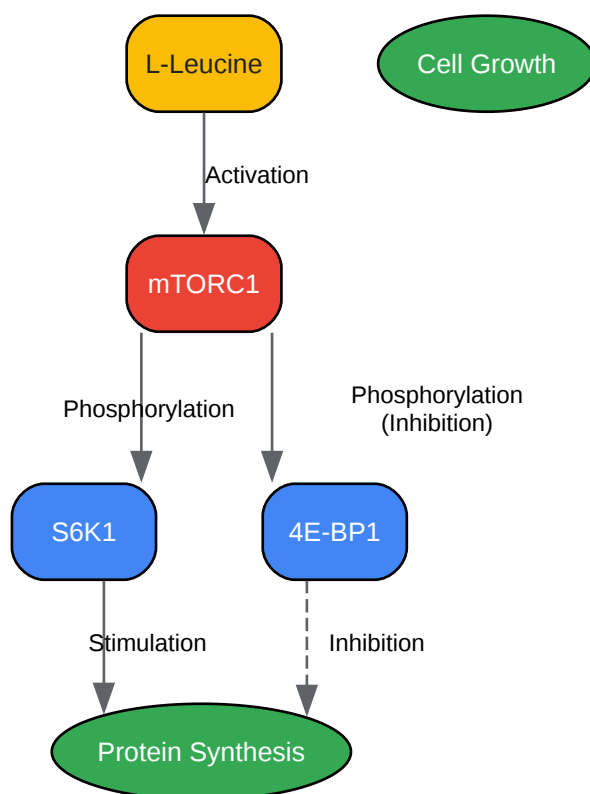
- 1D  $^1\text{H}$  NMR: The 1D spectrum will show characteristic signals for the protons of the alanine and leucine residues. The chemical shifts, splitting patterns, and integration of these signals provide initial structural information.
- 2D COSY/TOCSY: These experiments are used to assign the proton resonances to specific amino acid residues by identifying spin systems. For **L-Alanyl-L-leucine**, the distinct spin systems for alanine ( $\text{CH}_3\text{-CH}$ ) and leucine ( $\text{CH}_3\text{-CH}(\text{CH}_3)\text{-CH}_2\text{-CH}$ ) can be identified and assigned.
- NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the through-space proximity of protons, which can help to determine the peptide's conformation in solution.

## Biological Activity and Signaling Pathways

**L-Alanyl-L-leucine**, as a dipeptide, is primarily involved in protein metabolism. However, its constituent amino acid, L-leucine, is a potent activator of the mTOR signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Leucine-mediated activation of mTORC1 (mTOR complex 1) is crucial for stimulating protein synthesis.

### Leucine-Mediated mTORC1 Signaling Pathway





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Caption: Simplified diagram of the L-leucine-mediated mTORC1 signaling pathway.

#### Pathway Description:

- **Leucine Sensing:** Intracellular L-leucine is sensed by cellular machinery, leading to the activation of the mTORC1 complex.
- **mTORC1 Activation:** Activated mTORC1 is a serine/threonine kinase that phosphorylates several downstream targets.
- **Phosphorylation of S6K1:** mTORC1 phosphorylates and activates ribosomal protein S6 kinase 1 (S6K1). Activated S6K1, in turn, phosphorylates several components of the translational machinery, leading to an increase in protein synthesis.
- **Phosphorylation of 4E-BP1:** mTORC1 also phosphorylates the eukaryotic initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1). This phosphorylation causes 4E-BP1 to dissociate from eIF4E, allowing eIF4E to participate in the initiation of translation, thereby promoting protein synthesis.

- **Biological Outcomes:** The overall effect of this pathway is an increase in protein synthesis, which is essential for cell growth, proliferation, and overall metabolic homeostasis.

## Conclusion

**L-Alanyl-L-leucine** is a simple dipeptide with fundamental importance in biochemistry and potential applications in pharmaceutical and nutritional sciences. This guide provides a comprehensive overview of its known physical and chemical properties, outlines standard experimental procedures for its synthesis and characterization, and details its biological significance through the well-established mTOR signaling pathway activated by its constituent, L-leucine. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals working with this and other small peptides.

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